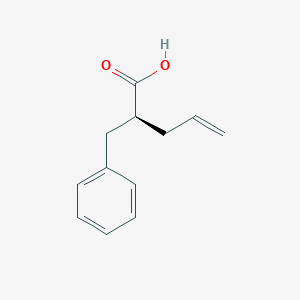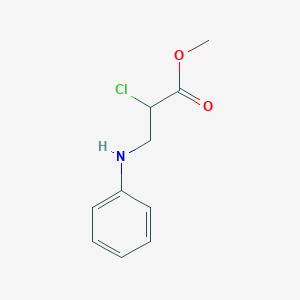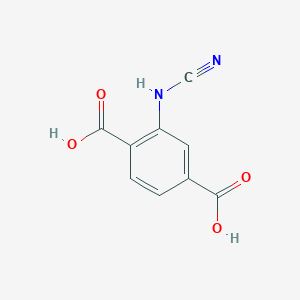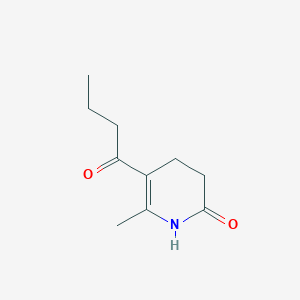![molecular formula C16H26OS B14358523 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-30-8](/img/structure/B14358523.png)
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 6-(methylsulfanyl)hexyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methylsulfanyl group can be synthesized through a series of reactions starting from hexanol, which undergoes substitution reactions to introduce the methylsulfanyl group.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the hexyl chain reacts with a halogenated benzene derivative.
Introduction of Propan-2-yl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are used.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The benzene ring and propan-2-yl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for target molecules.
Comparación Con Compuestos Similares
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-methylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-ethylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(tert-butyl)benzene
Comparison: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methylsulfanyl group and the propan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
90184-30-8 |
|---|---|
Fórmula molecular |
C16H26OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-(6-methylsulfanylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26OS/c1-14(2)15-10-6-7-11-16(15)17-12-8-4-5-9-13-18-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clave InChI |
KGUIKCRUKAQNML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OCCCCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)







![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)



